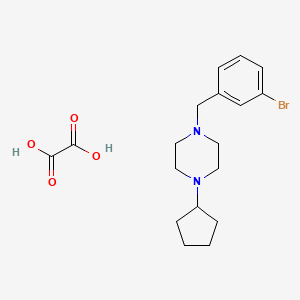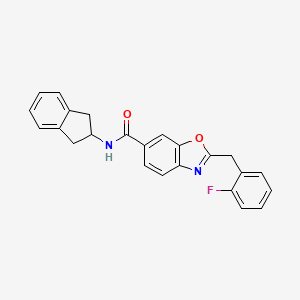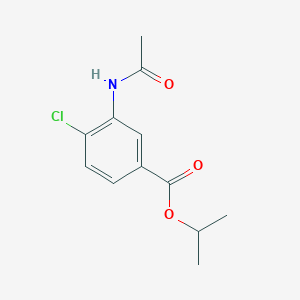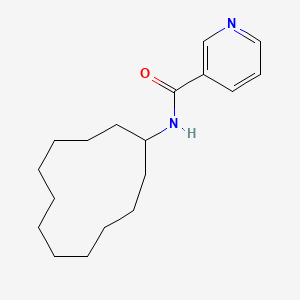
1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is a selective serotonin receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, anxiety, and other physiological processes. In
作用機序
The mechanism of action of 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate involves its interaction with specific serotonin receptors in the brain. This compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and other physiological processes. By binding to these receptors, this compound can modulate their activity and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of certain brain regions that are involved in regulating mood and anxiety.
実験室実験の利点と制限
One of the advantages of using 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate in lab experiments is its selectivity for specific serotonin receptors. This compound can be used to study the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are several future directions for the study of 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate. One direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as the dopamine and glutamate systems. Further studies are also needed to determine the optimal dosing and administration methods for this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound for scientific research in the field of neuroscience. Its selective agonist activity at specific serotonin receptors makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
合成法
The synthesis method of 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate involves several steps. The first step is the reaction between 3-bromobenzyl chloride and cyclopentylamine, which results in the formation of 1-(3-bromobenzyl)-4-cyclopentylpiperazine. The second step involves the reaction between the piperazine compound and oxalic acid, which leads to the formation of this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-cyclopentylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2.C2H2O4/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16;3-1(4)2(5)6/h3-5,12,16H,1-2,6-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFZFFOIOIXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-diethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4997846.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997847.png)
![3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone](/img/structure/B4997855.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4997863.png)
![4-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4997879.png)

![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)


![(3R*,4R*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B4997939.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![1-(2-chlorophenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997952.png)